Ksp-IA Potency Profile: A Precise Midpoint in the KSP Inhibitor Landscape
Ksp-IA exhibits a KSP inhibitory IC50 of 11 nM, positioning it as a highly potent tool compound. While less potent than some ultra-high-affinity clinical candidates like Ispinesib (IC50 of 0.5 nM) or MK-0731 (IC50 of 2.2 nM), Ksp-IA is over 1000-fold more potent than the classical, weakly active KSP inhibitor Monastrol (IC50 ~14 μM) [1]. This places Ksp-IA as a robust, mid-potency research tool that avoids the potential off-target effects or experimental limitations associated with extreme picomolar potency [2].
| Evidence Dimension | Biochemical inhibition of KSP motor domain ATPase |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Ispinesib: IC50 = 0.5 nM; MK-0731: IC50 = 2.2 nM; Monastrol: IC50 = 14,000 nM (14 μM) |
| Quantified Difference | >1000-fold more potent than Monastrol; ~4.5-fold less potent than MK-0731; ~22-fold less potent than Ispinesib. |
| Conditions | In vitro biochemical assay using recombinant KSP motor domain. |
Why This Matters
This distinct potency profile allows researchers to study KSP inhibition with a compound that is both highly active and less likely to be limited by the solubility or off-target kinetics sometimes seen with femtomolar inhibitors.
- [1] Tao W, South VJ, Zhang Y, Davide JP, Farrell L, Kohl NE, et al. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage. Cancer Cell. 2005 Jul;8(1):49-59. View Source
- [2] Stein MN, Tan A, Taber K, et al. Phase I clinical and pharmacokinetic (PK) trial of the kinesin spindle protein (KSP) inhibitor MK-0731 in patients with solid tumors. J Clin Oncol. 2007;25(18_suppl):2548. View Source
